

Improving signal-to-noise ratio in hyperpolarized Urea-¹³C-¹⁵N₂ MRI.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Urea-¹³C-¹⁵N₂

Cat. No.: B3427287

[Get Quote](#)

Technical Support Center: Hyperpolarized Urea-¹³C-¹⁵N₂ MRI

Welcome to the technical support center for hyperpolarized ¹³C imaging. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during hyperpolarized Urea-¹³C-¹⁵N₂ MRI experiments.

Troubleshooting Guide & FAQs

This section addresses specific issues that can lead to low signal-to-noise ratio (SNR) and other problems during your experiments.

Why is my overall ¹³C signal-to-noise ratio (SNR) with hyperpolarized urea disappointingly low?

Low SNR is a frequent challenge in hyperpolarized ¹³C imaging and can arise from multiple factors throughout the experimental workflow. The primary reasons can be categorized into issues with the hyperpolarization process, challenges related to the probe itself, and suboptimal imaging parameters.

- Suboptimal Hyperpolarization: The efficiency of the dissolution dynamic nuclear polarization (d-DNP) process is paramount.^[1]^[2] Factors such as magnetic field strength, temperature,

and microwave irradiation power and frequency must be meticulously optimized for the specific sample.^[3] Inadequate polarization directly translates to a lower starting signal. Liquid-state ¹³C polarization for urea can reach nearly 40% under optimal conditions.^[4]

- **Polarization Loss Post-Dissolution:** The hyperpolarized state is transient and decays according to the T1 relaxation time of the ¹³C nucleus.^{[5][6]} For [¹³C,¹⁵N₂]urea, the T1 is approximately 50.4 seconds at 3T.^[7] Any delay or inefficient handling during the transfer from the polarizer to the scanner will lead to substantial signal loss.^[5] A rapid and streamlined workflow is essential.^[3]
- **Probe-Related Issues:** The concentration and purity of the injected ¹³C-¹⁵N₂ labeled urea are critical. Impurities can negatively impact both the polarization process and the *in vivo* relaxation properties. While a higher concentration can increase the available signal, it may also affect the T1 relaxation time.^[3]
- **Hardware and Acquisition Parameters:** Improperly calibrated or malfunctioning hardware, particularly the radiofrequency (RF) coils, can result in poor signal reception.^{[3][8]} Additionally, suboptimal acquisition parameters, including the choice of pulse sequence, flip angle strategy, and acquisition timing, can significantly diminish the detected signal.^[3]

To diagnose and resolve low SNR, a systematic evaluation of each stage of the experiment is necessary.

My signal decays too quickly *in vivo*. How can I extend the imaging window?

Rapid signal decay is a fundamental challenge of hyperpolarized MRI. The solution lies in both the choice of the hyperpolarized agent and the imaging sequence.

The key to extending the imaging window for hyperpolarized urea is the use of doubly labeled [¹³C,¹⁵N₂]urea. The presence of the two ¹⁵N nuclei eliminates a strong scalar relaxation pathway that is present in singly labeled [¹³C]urea.^{[9][10]} This results in a dramatic increase in the *in vivo* spin-spin relaxation time (T2), which is a major determinant of signal lifetime during imaging.^[9]

Compound	Location	Approximate T2 (in vivo)
[¹³ C]urea	Aorta	0.28 ± 0.03 s
[¹³ C]urea	Kidney	0.23 ± 0.03 s
[¹³ C, ¹⁵ N ₂]urea	Aorta	1.3 ± 0.3 s
[¹³ C, ¹⁵ N ₂]urea	Kidney (Cortex/Medulla)	6.3 ± 1.3 s
[¹³ C, ¹⁵ N ₂]urea	Kidney (Pelvis)	11 ± 2 s

Data compiled from multiple sources.[\[9\]](#)[\[10\]](#)

This significant extension in T2 allows for the use of more efficient imaging sequences, such as balanced steady-state free precession (bSSFP), which can repeatedly refocus the magnetization to generate a stronger signal over a longer period.[\[9\]](#)[\[11\]](#)

Which pulse sequence is optimal for hyperpolarized [¹³C,¹⁵N₂]urea imaging?

For hyperpolarized agents with a long T2, such as [¹³C,¹⁵N₂]urea, a balanced steady-state free precession (bSSFP) sequence is highly advantageous and can provide a significant SNR boost compared to conventional gradient echo (GRE) sequences.[\[11\]](#)[\[12\]](#) In some studies, a 3D-bSSFP sequence has demonstrated a 2.5-fold improvement in SNR over a 2D-GRE sequence.[\[11\]](#)[\[12\]](#)[\[13\]](#)

The reason for this is that bSSFP sequences are designed to refocus the transverse magnetization at each repetition time (TR), effectively preserving the signal for longer.[\[11\]](#) This is particularly beneficial for agents like [¹³C,¹⁵N₂]urea where the T2 is long enough to accommodate multiple refocusing pulses.[\[9\]](#)

Key considerations for your bSSFP sequence:

- Metabolite-Specific Excitation: Use spectrally-selective RF pulses to excite only the urea resonance, avoiding the perturbation of other potential co-polarized substrates like pyruvate and its metabolites.[\[11\]](#)[\[12\]](#)

- Optimized Repetition Time (TR): The TR should be carefully chosen to balance the need for rapid acquisition with the T2 decay of the urea signal.[11]
- Flip Angle Strategy: A variable flip angle (VFA) scheme, where the flip angle is progressively increased over the acquisition, can be employed to more efficiently utilize the decaying hyperpolarized magnetization.[14][15]

I'm observing imaging artifacts. What are the common causes and solutions?

Artifacts in hyperpolarized ^{13}C imaging can be particularly problematic due to the low signal and transient nature of the experiment.

- Banding Artifacts in bSSFP: These artifacts can occur in bSSFP images due to off-resonance effects.[9]
 - Solution: Proper shimming of the B_0 field over the volume of interest is crucial.[3] Additionally, optimizing the flip angle can help to mitigate these artifacts.[9]
- Blurring Artifacts: With $[^{13}\text{C}, ^{15}\text{N}_2]\text{urea}$, J-coupling can sometimes lead to blurring in the images.
 - Solution: Using a shorter spiral readout in your sequence design can help to reduce these blurring artifacts.[12]
- Low SNR-related Artifacts: When the SNR is very low, noise can be misinterpreted as signal, leading to a "salt-and-pepper" appearance.
 - Solution: The primary solution is to address the root causes of low SNR as detailed in the first FAQ. This includes optimizing polarization, minimizing delays, and using appropriate pulse sequences and RF coils.

What are the critical hardware considerations for a successful experiment?

The specialized nature of hyperpolarized ^{13}C MRI necessitates specific hardware and careful setup.[16]

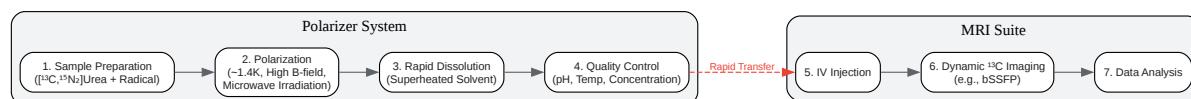
- ¹³C Radiofrequency (RF) Coils: Standard ¹H coils are not suitable for ¹³C detection. You must use an RF coil specifically tuned to the Larmor frequency of ¹³C (approximately 10.71 MHz/T).[8] The choice between a surface coil and a volume coil will depend on the specific application, balancing the high SNR of a surface coil with the larger field of view of a volume coil.[17] For many applications, a dual-tuned ¹H/¹³C coil is used to allow for anatomical localization with ¹H imaging followed by ¹³C acquisition without moving the subject.[8][18]
- Multinuclear MRI Scanner: The MRI scanner must be equipped to operate at different frequencies for ¹H and ¹³C imaging.[8][16]
- Proximity of Polarizer to Scanner: To minimize T1 decay during transport, the hyperpolarizer should be located as close as possible to the MRI scanner.[5]

Experimental Protocols

Protocol 1: Dissolution DNP of [¹³C, ¹⁵N₂]Urea

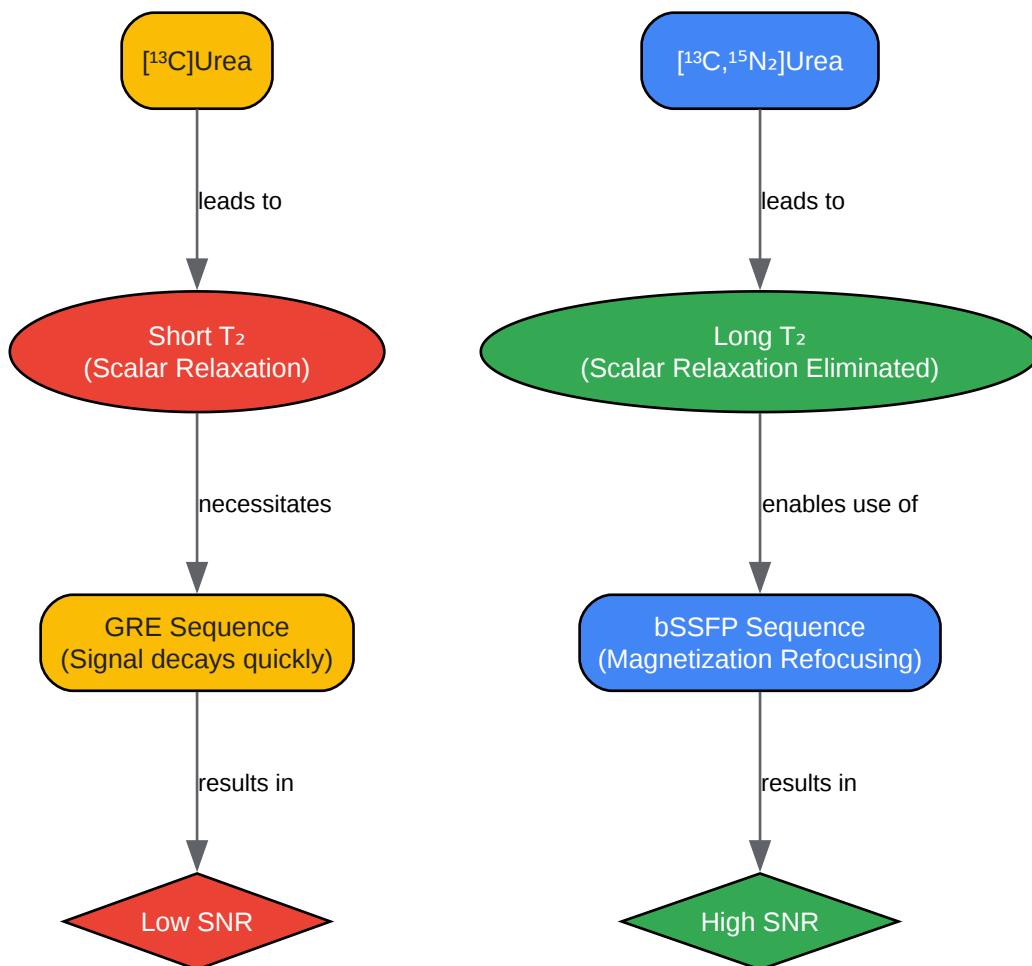
This protocol outlines the fundamental steps for preparing a hyperpolarized [¹³C, ¹⁵N₂]urea sample for injection.

- Sample Preparation:
 - Prepare a solution of [¹³C, ¹⁵N₂]urea.
 - Add a stable organic radical (electron paramagnetic agent, EPA) to the solution. The radical is essential for mediating the transfer of polarization from electrons to the ¹³C nuclei.
 - The mixture is then placed in a sample cup and loaded into the polarizer.
- Hyperpolarization:
 - The sample is cooled to approximately 1.2-1.4 K in a high magnetic field (e.g., 3.35 T to 5 T).[1][4]
 - The sample is irradiated with microwaves at a frequency corresponding to the electron-nuclear transition. This transfers the high polarization of the electrons to the ¹³C nuclei.[9]


- The build-up of polarization is monitored in real-time using solid-state NMR measurements.[\[1\]](#)
- Dissolution:
 - Once the desired polarization level is reached (typically after 1-2 hours), the solid sample is rapidly dissolved with a superheated sterile solvent (e.g., water or a buffered solution).[\[9\]](#)
 - The dissolution process must be extremely fast to preserve the hyperpolarized state.
- Quality Control:
 - The dissolved, hyperpolarized sample is quickly assessed for temperature, pH, and concentration before injection.[\[19\]](#) The radical is also removed during this process.

Protocol 2: In Vivo Imaging Workflow

- Animal/Subject Preparation:
 - The subject is anesthetized and positioned within the MRI scanner.
 - Physiological monitoring (respiration, temperature) is established.
- Anatomical Imaging:
 - Acquire high-resolution ^1H anatomical images (e.g., T2-weighted) to confirm positioning and for later co-registration with the ^{13}C metabolic images.[\[3\]](#)
- Shimming:
 - Perform B_0 shimming over the volume of interest to ensure a homogeneous magnetic field, which is critical for reducing artifacts.[\[3\]](#)
- Hyperpolarized Probe Injection and Acquisition:
 - The hyperpolarized $[^{13}\text{C}, ^{15}\text{N}_2]\text{urea}$ solution is administered intravenously as a bolus.
 - Immediately upon injection, initiate the dynamic ^{13}C imaging sequence (e.g., 3D-bSSFP).


- Acquire data for a period sufficient to capture the wash-in and wash-out of the urea in the tissue of interest (typically 60-90 seconds).[3]
- Data Analysis:
 - The dynamic ^{13}C data is reconstructed to generate time-resolved images of urea distribution.
 - These images can be overlaid on the anatomical ^1H images for localization.
 - Kinetic modeling can be applied to the dynamic data to extract quantitative perfusion parameters.

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for hyperpolarized $[^{13}\text{C}, ^{15}\text{N}_2]\text{Urea}$ MRI.

[Click to download full resolution via product page](#)

Caption: Logic for SNR improvement using $[^{13}\text{C}, ^{15}\text{N}_2]$ urea and bSSFP.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Performance and reproducibility of ^{13}C and ^{15}N hyperpolarization using a cryogen-free DNP polarizer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biomedical Applications of the Dynamic Nuclear Polarization and Parahydrogen Induced Polarization Techniques for Hyperpolarized ^{13}C MR Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [3. benchchem.com](http://3.benchchem.com) [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Hyperpolarized ¹³C Magnetic Resonance Imaging as a Tool for Imaging Tissue Redox State, Oxidative Stress, Inflammation, and Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hyperpolarized ¹³C MRI: State of the Art and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. mdpi.com [mdpi.com]
- 9. High Resolution ¹³C MRI With Hyperpolarized Urea: In Vivo T2 Mapping and ¹⁵N Labeling Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High resolution (¹³C) MRI with hyperpolarized urea: in vivo T(2) mapping and (¹⁵N labeling effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of Specialized Magnetic Resonance Acquisition Techniques for Human HP [¹³C,¹⁵N₂]Urea + [¹⁻¹³C]Pyruvate Simultaneous Perfusion and Metabolic Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of specialized magnetic resonance acquisition techniques for human hyperpolarized [¹³C,¹⁵N₂]urea + [¹⁻¹³C]pyruvate simultaneous perfusion and metabolic imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. escholarship.org [escholarship.org]
- 14. Imaging of Blood Flow Using Hyperpolarized [¹³C]Urea in Preclinical Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimizing SNR for multi-metabolite hyperpolarized carbon-13 MRI using a hybrid flip-angle scheme - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hyperpolarized Carbon-13 Magnetic Resonance Imaging: Technical Considerations and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.aip.org [pubs.aip.org]
- 18. researchgate.net [researchgate.net]
- 19. Current Methods for Hyperpolarized [¹⁻¹³C]pyruvate MRI Human Studies - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Improving signal-to-noise ratio in hyperpolarized Urea-¹³C-¹⁵N₂ MRI.]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3427287#improving-signal-to-noise-ratio-in-hyperpolarized-urea-13c-15n2-mri>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com